molecular formula C11H18N2 B1402119 1-Isobutyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 1146299-06-0

1-Isobutyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B1402119
CAS No.: 1146299-06-0
M. Wt: 178.27 g/mol
InChI Key: JZVMQAJHQGTWPA-UHFFFAOYSA-N
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Description

1-Isobutyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a nitrogen-containing heterocyclic compound of significant interest in organic and medicinal chemistry research. This compound features a fused pyrrolo[1,2-a]pyrazine scaffold, a structure recognized as a valuable building block for the synthesis of more complex, biologically active molecules . The core tetrahydropyrrolo[1,2-a]pyrazine structure is a pharmaceutically relevant heterocycle, with related compounds being investigated for a wide range of therapeutic areas . This compound serves as a crucial chemical intermediate, particularly in the exploration of new chemical entities. The pyrrolo[1,2-a]pyrazine scaffold is a privileged structure in drug discovery, and its derivatives are frequently explored in catalytic asymmetric syntheses to produce chiral molecules with potential medicinal applications . Researchers utilize this and related compounds as chiral building blocks for the preparation of potential pharmaceutical agents, including those investigated for complications associated with diabetes . The presence of the isobutyl substituent offers a strategic site for further chemical modification, allowing for the fine-tuning of steric and lipophilic properties during structure-activity relationship (SAR) studies. This product is intended for research applications in a controlled laboratory setting only. It is strictly for use by qualified chemists and biologists. Safety Notice: This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Please refer to the Safety Data Sheet (SDS) for comprehensive handling and safety information before use.

Properties

IUPAC Name

1-(2-methylpropyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2/c1-9(2)8-10-11-4-3-6-13(11)7-5-12-10/h3-4,6,9-10,12H,5,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZVMQAJHQGTWPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C2=CC=CN2CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Precursors Using Acid Catalysis

Method Overview:
The core heterocyclic structure can be synthesized via cyclization of suitable precursor compounds, such as N-[2-(pyrrol-1-yl)ethyl] formamide derivatives, in the presence of acid catalysts. This process involves cyclizing open-chain intermediates into the tetrahydropyrrolo[1,2-a]pyrazine ring system.

Research Findings:

  • Acid catalysts like polyphosphoric acid, sulfuric acid, phosphorus oxychloride, hydrogen chloride, or p-toluenesulfonic acid are employed to facilitate cyclization.
  • The reaction typically proceeds under reflux conditions, with the amount of acid catalyst ranging from 1.0 to 5.0 equivalents relative to the precursor.
  • The process can be performed in solvents such as inert organic solvents or without solvent, depending on the specific catalyst used.

Data Table 1: Cyclization Conditions for 1,2,3,4-Tetrahydropyrrolo[1,2-a]pyrazine

Parameter Details
Catalyst Polyphosphoric acid, sulfuric acid, phosphorus oxychloride, HCl, p-toluenesulfonic acid
Catalyst equivalents 1.0 to 5.0 equivalents
Solvent Organic solvent or solvent-free
Temperature Reflux (approximately 100-150°C)
Reaction time 1-4 hours

Research Reference:

  • US Patent US4188389 describes cyclization of dihydropyrrolo[1,2-a]pyrazines using acid catalysts, including polyphosphoric acid and sulfuric acid, to produce the tetrahydro derivative.

Reduction of Dihydropyrrolo[1,2-a]pyrazine Intermediates

Method Overview:
The dihydro derivatives are often obtained via cyclization, followed by reduction to achieve the tetrahydro structure. Catalytic hydrogenation is the preferred method, typically performed at room temperature under atmospheric pressure.

Research Findings:

  • Catalysts such as platinum, palladium, or Raney nickel are employed.
  • The reduction is carried out in lower aliphatic alcohols like ethanol or methanol.
  • Reaction conditions are mild, generally at 65–80°C with stirring.

Data Table 2: Hydrogenation Conditions

Parameter Details
Catalyst Platinum, palladium, Raney nickel
Solvent Ethanol, methanol
Temperature 65–80°C
Pressure Atmospheric or slight overpressure
Reaction time 2–6 hours

Research Reference:

  • Patent IE921891A1 outlines a process involving hydrogenation of precursor compounds in alcohol media with platinum group catalysts, emphasizing mild conditions for high yield.

Synthesis via Substituted Precursors

Method Overview:
Substituted precursors such as 2-alkyl or 2-aryl derivatives are prepared through nucleophilic substitution or alkylation of the heterocyclic core, followed by cyclization.

Research Findings:

  • Alkylation of the heterocyclic ring with isobutyl halides or related derivatives, followed by cyclization, yields the target compound.
  • Alkylation often employs reagents like methyl iodide or phenylethyl bromide in the presence of bases such as sodium hydride or potassium carbonate.

Data Table 3: Alkylation and Cyclization

Step Reagents and Conditions
Alkylation Isobutyl halide, sodium hydride, or potassium carbonate
Cyclization Acid catalysis or thermal cyclization
Solvent Dimethylformamide, ethanol
Temperature 25–150°C
Reaction time 12–24 hours

Research Reference:

  • Example 1 from US Patent US4230856A describes alkylation of heterocyclic intermediates with isobutyl halides, followed by cyclization under acidic conditions.

Overall Synthetic Strategy

The synthesis generally involves:

  • Preparation of open-chain precursors via condensation or nucleophilic substitution.
  • Cyclization under acid catalysis to form the heterocyclic ring.
  • Reduction of dihydro derivatives to tetrahydro compounds.
  • Substitutions at specific positions to introduce isobutyl groups.

Summary of Key Preparation Routes

Route Type Main Steps Typical Conditions
Acid-catalyzed cyclization From N-[2-(pyrrol-1-yl)ethyl] formamide derivatives Polyphosphoric acid, reflux, 1–4 hours
Catalytic hydrogenation Reduction of dihydro derivatives Platinum catalyst, ethanol, 65–80°C, 2–6 hours
Alkylation and cyclization Alkylation with isobutyl halides, followed by cyclization NaH or K2CO3, DMF or ethanol, reflux

Notes and Considerations

  • The choice of method depends on the desired purity, yield, and specific substitution pattern.
  • Protecting groups may be employed during multi-step syntheses to prevent side reactions.
  • Optimization of reaction conditions, such as temperature, catalyst loading, and solvent, is crucial for high yield and purity.

Chemical Reactions Analysis

1-Isobutyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrrole or pyrazine rings, depending on the reagents and conditions used.

The major products formed from these reactions vary based on the specific reagents and conditions employed .

Scientific Research Applications

1-Isobutyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Isobutyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to bind to and modulate the function of certain enzymes and receptors. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Table 1: Structural Analogues of 1-Isobutyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Compound Name Substituent/Modification Molecular Formula Key Applications Reference
1-Propyl-THP-pyrazine Propyl at 1-position C₁₀H₁₆N₂ Building block for drug discovery
AS-3201 (Spirosuccinimide-fused THP-pyrazine) Spiro-pyrrolidine-1,2',3,5'-tetrone at 4-position C₁₈H₁₇BrFN₃O₄ Aldose reductase inhibition (IC₅₀: 33 nM)
5-(2,6-Dimethoxyphenyl)methyl-THP-quinoxaline Quinoxaline core with dimethoxyphenyl group C₂₁H₂₃N₃O₃ Vascular smooth muscle relaxation
Hanishin/Longamide B Brominated pyrroloimidazole core C₁₄H₁₃Br₃N₂O₂ Marine natural products (antimicrobial)


Key Structural Insights :

  • Substituent Position: The 1-position substituent (e.g., isobutyl, propyl) influences lipophilicity and target binding.
  • Core Modifications: Spiro-fused systems (e.g., AS-3201) introduce conformational rigidity, critical for high-affinity enzyme inhibition . Quinoxaline or pyrido ring expansions (e.g., THP-quinoxaline) alter π-π stacking and hydrogen-bonding capabilities .

Activity Insights :

  • Aldose Reductase Inhibition: AS-3201’s spirosuccinimide group enhances binding to the hydrophobic pocket of aldose reductase, achieving nanomolar potency .
  • Antihypertensive vs. Muscle Relaxation: THP-quinoxalines with dimethoxyphenyl groups exhibit potent muscle relaxation but minimal blood pressure effects, suggesting target-specific modulation .
  • HDAC6 Selectivity : And63’s tetrahydropyrrolopyrazine spacer optimizes interactions with HDAC6’s channel, unlike bulkier derivatives .

Physicochemical and Pharmacokinetic Properties

Table 4: Comparative Physicochemical Properties

Compound logP (Predicted) Molecular Weight Hydrogen Bond Acceptors Solubility (mg/mL)
1-Isobutyl-THP-pyrazine 2.1 179.28 2 0.5–1.0
AS-3201 1.8 462.25 6 <0.1
1-Propyl-THP-pyrazine 1.7 164.25 2 1.0–2.0
THP-Quinoxaline (Compound 10) 3.2 353.41 3 0.2–0.5

Key Observations :

  • Lipophilicity: THP-quinoxalines (logP ~3.2) are more lipophilic than pyrrolopyrazines, impacting membrane permeability and CNS penetration .
  • Solubility : Spiro-fused derivatives (e.g., AS-3201) exhibit poor aqueous solubility, necessitating formulation optimization for oral delivery .

Biological Activity

1-Isobutyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS No. 1146299-06-0) is a heterocyclic compound belonging to the pyrrolopyrazine family. Its structure features a fused pyrrole and pyrazine ring system, which contributes to its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential applications in medicine and industry through various research findings.

The compound's chemical formula is C11H18N2C_{11}H_{18}N_{2} with the following structural characteristics:

  • Molecular Weight : 178.28 g/mol
  • IUPAC Name : 1-(2-methylpropyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

The biological activities of this compound are attributed to its interaction with various molecular targets and pathways. The compound is known to modulate the function of specific enzymes and receptors, leading to inhibition or activation of biochemical pathways that result in its observed effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study on similar pyrrolopyrazine derivatives demonstrated their effectiveness against various pathogenic bacteria. The minimum inhibitory concentration (MIC) values ranged from 3.75 to 60 µg/disc against strains such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/disc)Target Bacteria
This compoundTBDTBD
Pyrrolopyrazine Derivatives3.75 - 60Staphylococcus aureus, E. coli

Cytotoxic Activity

The cytotoxic effects of this compound have also been explored in various cell lines. In vitro studies suggest moderate toxicity levels with a half-maximal inhibitory concentration (IC50) around 500 µg/mL on RAW 264.7 cell lines . This indicates potential for further investigation as an anticancer agent.

Antifungal Properties

Another area of interest is the antifungal activity exhibited by related compounds in the pyrrolopyrazine class. For instance, pyrrolo[1,2-a]pyrazine derivatives have shown effective antifungal activity with varying degrees of hemolytic effects on human erythrocytes .

Case Studies

Several studies have focused on the biological activity of compounds related to this compound:

  • Study on Antibacterial Activity : A series of substituted tetrahydropyrazines were synthesized and tested for antibacterial properties. Results indicated that certain derivatives showed potent activity against common pathogens .
  • Antifungal Activity Assessment : Research involving extracts from Streptomyces species revealed that diketopiperazine-type compounds could serve as potential antifungal agents due to their effective cytotoxicity against fungal strains .

Q & A

Q. What are the key synthetic steps and characterization methods for 1-Isobutyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine?

The synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Critical steps include:

  • Temperature control : Reactions often require precise temperatures (e.g., 0–25°C) to avoid side products.
  • Solvent selection : Polar aprotic solvents like dichloromethane or acetonitrile are preferred for their ability to stabilize intermediates .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) is essential for isolating the target compound .
  • Characterization :
  • NMR spectroscopy (1H, 13C) confirms ring saturation and substituent positions .

  • IR spectroscopy identifies functional groups like amides or esters .

    ParameterExample Conditions/DataReference
    Reaction Temperature0–25°C
    SolventDichloromethane, Acetonitrile
    Purification MethodSilica gel chromatography

Q. How do functional groups influence the compound’s reactivity?

The isobutyl group introduces steric hindrance, affecting nucleophilic substitution rates, while the tetrahydropyrrolo-pyrazine core enables ring-opening reactions under acidic conditions. Key considerations:

  • Steric effects : Bulky substituents slow down electrophilic attacks on the nitrogen atoms .
  • Electronic effects : The electron-rich pyrazine ring participates in π-π stacking, relevant in ligand-receptor studies .

Q. What spectroscopic techniques are critical for structural validation?

  • 1H NMR : Distinguishes between equatorial and axial protons in the saturated ring (δ 2.5–4.0 ppm) .
  • 13C NMR : Confirms sp³ carbons in the tetrahydro ring (δ 20–50 ppm) .
  • IR : Detects NH stretches (~3300 cm⁻¹) and carbonyl groups (~1700 cm⁻¹) if present .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

  • Catalyst screening : Transition metals (e.g., Pd for cross-coupling) improve regioselectivity in functionalization .
  • Solvent polarity : Higher polarity solvents (e.g., DMF) enhance solubility of intermediates, reducing side reactions .
  • Grignard reagent use : Alkyl/aryl Grignard reagents introduce substituents at the pyrazine nitrogen with >70% yields .
Optimization StrategyExample OutcomeReference
Pd-catalyzed coupling85% yield for aryl derivatives
Grignard substitution75% yield for alkylated products

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

  • X-ray crystallography : Provides definitive proof of stereochemistry and substituent orientation .
  • DFT calculations : Predict NMR chemical shifts to validate experimental data (e.g., B3LYP/6-31G* level) .
  • Solvent effects : Account for solvent-induced shifts in NMR (e.g., CDCl3 vs. DMSO-d6) .

Q. What computational approaches predict the compound’s bioactivity?

  • Molecular docking : Simulates binding affinities to targets like serotonin receptors (5-HT2A) .
  • ADMET prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP = 2.1 ± 0.3) .
Computational MethodApplication ExampleReference
Molecular dockingBinding energy < -8.0 kcal/mol
DFT calculationsNMR shift deviation < 0.1 ppm

Q. How to design derivatives for enhanced biological activity?

  • Substituent introduction : Electron-withdrawing groups (e.g., -NO2) improve metabolic stability .
  • Ring functionalization : Adding a carboxylate group increases water solubility for in vitro assays .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Isobutyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Reactant of Route 2
1-Isobutyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

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